molecular formula C11H12N2O2S B14378291 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-84-7

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B14378291
CAS No.: 88051-84-7
M. Wt: 236.29 g/mol
InChI Key: NJLLXKPMMNONQG-UHFFFAOYSA-N
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Description

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with an anilino group and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of aniline with a suitable precursor that contains the oxazolidinone ring. One common method involves the reaction of aniline with 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The anilino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, leading to various biological effects. The sulfanylidene group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

88051-84-7

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3

InChI Key

NJLLXKPMMNONQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C

Origin of Product

United States

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